2-Bromodecanoic acid 2-Bromodecanoic acid 2-bromodecanoic acid is a bromo fatty acid that is decanoic acid carrying a single bromo substituent at position 2. It is a bromo fatty acid, a medium-chain fatty acid, a straight-chain fatty acid and a 2-bromocarboxylic acid.
Brand Name: Vulcanchem
CAS No.: 2623-95-2
VCID: VC0525417
InChI: InChI=1S/C10H19BrO2/c1-2-3-4-5-6-7-8-9(11)10(12)13/h9H,2-8H2,1H3,(H,12,13)
SMILES: CCCCCCCCC(C(=O)O)Br
Molecular Formula: C10H19BrO2
Molecular Weight: 251.16 g/mol

2-Bromodecanoic acid

CAS No.: 2623-95-2

Cat. No.: VC0525417

Molecular Formula: C10H19BrO2

Molecular Weight: 251.16 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

2-Bromodecanoic acid - 2623-95-2

Specification

CAS No. 2623-95-2
Molecular Formula C10H19BrO2
Molecular Weight 251.16 g/mol
IUPAC Name 2-bromodecanoic acid
Standard InChI InChI=1S/C10H19BrO2/c1-2-3-4-5-6-7-8-9(11)10(12)13/h9H,2-8H2,1H3,(H,12,13)
Standard InChI Key KNLOTZNPRIFUAR-VIFPVBQESA-N
SMILES CCCCCCCCC(C(=O)O)Br
Canonical SMILES CCCCCCCCC(C(=O)O)Br
Appearance Solid powder

Introduction

Structural and Physicochemical Properties

Molecular Characteristics

2-Bromodecanoic acid (C10H19BrO2\text{C}_{10}\text{H}_{19}\text{BrO}_2) consists of a 10-carbon alkyl chain with a bromine substituent at the α-position relative to the carboxylic acid group. Its molecular weight is 251.16 g/mol, and the compound typically appears as a white crystalline solid .

Table 1: Key Physicochemical Properties

PropertyValueSource
Melting Point2°C
Boiling Point116–118°C (0.05 mmHg)
Density (20°C)1.21 g/mL
Refractive Index (nD20n_D^{20})1.471
pKa2.98 ± 0.21
SolubilitySoluble in methanol, ether, acetone

The bromine atom induces electron-withdrawing effects, lowering the pKa compared to non-halogenated decanoic acid (pKa ≈ 4.9) . Infrared (IR) spectroscopy confirms dimerization in non-polar solvents, with a dimerization constant of 278M1278 \, \text{M}^{-1} in tert-butylbenzene .

Synthesis and Industrial Production

Primary Synthesis Routes

2-Bromodecanoic acid is synthesized via bromination of decanoic acid derivatives. A common method involves the Hell–Volhard–Zelinskii reaction, where decanoic acid reacts with bromine in the presence of phosphorus tribromide :

CH3(CH2)8COOH+Br2PBr3CH3(CH2)7CHBrCOOH+HBr\text{CH}_3(\text{CH}_2)_8\text{COOH} + \text{Br}_2 \xrightarrow{\text{PBr}_3} \text{CH}_3(\text{CH}_2)_7\text{CHBrCOOH} + \text{HBr}

Yields exceed 70% under optimized conditions . Alternative pathways include oxidation of 2-bromodecanol using chromium trioxide or enzymatic bromination .

Industrial-Scale Purification

Post-synthesis, crystallization from petroleum ether or methanol yields ≥96% purity . Large-scale production employs fractional distillation under reduced pressure (0.05–2 mmHg) to isolate the product .

Applications in Microbiology and Medicine

Inhibition of Bacterial Biofilms

2-Bromodecanoic acid disrupts quorum sensing in Pseudomonas aeruginosa, suppressing rhamnolipid and polyhydroxyalkanoate (PHA) synthesis . At 2 mM, it achieves ≥90% inhibition of biofilm formation, outperforming longer-chain analogs (e.g., 2-bromododecanoic acid) . This activity is attributed to competitive inhibition of RhlA and PhaG enzymes, which share 57% sequence homology .

Table 2: Antimicrobial Efficacy Against P. aeruginosa

CompoundBiofilm Inhibition (%)IC50_{50} (mM)
2-Bromodecanoic acid90–950.8
2-Bromooctanoic acid70–751.5
2-Bromohexanoic acid60–652.2

Role in Solvent Extraction Systems

Synergistic Metal Ion Extraction

In combination with nitrogen-donor ligands (e.g., BODO), 2-bromodecanoic acid enhances extraction of trivalent actinides (Am3+^{3+}) over lanthanides (Eu3+^{3+}) . At 1 M nitrate concentration, separation factors (SFAm/Eu\text{SF}_{\text{Am/Eu}}) reach 12–40, critical for nuclear waste management . The mechanism involves formation of mixed-ligand complexes:

Am3++2HA+BODOAm(HA)2(BODO)3+\text{Am}^{3+} + 2 \, \text{HA} + \text{BODO} \rightarrow \text{Am(HA)}_2(\text{BODO})^{3+}

where HA denotes 2-bromodecanoic acid .

Table 3: Distribution Ratios in Solvent Extraction

SystemDAmD_{\text{Am}}DEuD_{\text{Eu}}
HA + BODO in TBB0.03–120.003–0.8
HA alone0.001–0.10.0001–0.01

Recent Advances and Future Directions

Recent studies explore its utility in:

  • Surfactant Design: Carboxylic amphoteric surfactants derived from 2-bromodecanoic acid exhibit low critical micelle concentrations (CMCs) for enhanced oil recovery .

  • Drug Delivery: Liposomal formulations incorporating brominated fatty acids improve tumor targeting .

Future research should optimize synthetic routes for greener chemistry and explore structure-activity relationships in antimicrobial applications.

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